Oral Bioavailability Optimization: mPEG1000 Outperforms mPEG500, mPEG2000, and mPEG5000 in Prodrug Nanomicelle Formulations
In a head-to-head comparative study of ATRA-PEG prodrug-based nanomicelles, the PEG1000 chain length variant demonstrated superior oral bioavailability relative to both shorter (mPEG500) and longer (mPEG2000, mPEG5000) chain length comparators [1]. The study evaluated all four molecular weight variants under identical formulation and administration conditions, establishing a clear chain length-dependent performance gradient.
| Evidence Dimension | Oral bioavailability (fold increase vs. ATRA solution control) |
|---|---|
| Target Compound Data | Approximately 2.0-fold higher than ATRA solution |
| Comparator Or Baseline | mPEG500 (1.2-fold increase vs. ATRA solution); mPEG2000 (not nearly absorbed); mPEG5000 (not nearly absorbed) |
| Quantified Difference | mPEG1000 provides a 66.7% improvement in oral bioavailability over mPEG500, while mPEG2000 and mPEG5000 exhibit negligible absorption |
| Conditions | ATRA-PEG prodrug nanomicelles (~13-20 nm diameter); oral administration in animal model |
Why This Matters
For oral drug delivery applications requiring maximal systemic exposure, substitution of mPEG1000 with mPEG2000 or mPEG5000 may render the formulation functionally ineffective due to near-complete absorption failure.
- [1] Li Y, et al. Critical determinant of intestinal permeability and oral bioavailability of pegylated all trans-retinoic acid prodrug-based nanomicelles: Chain length of poly (ethylene glycol) corona. Colloids Surf B Biointerfaces. 2015;130:149-157. View Source
